Hydroxyethyl disulfide

Description

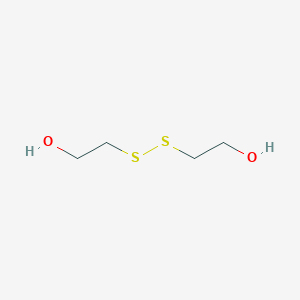

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-hydroxyethyldisulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNFOMQIXZUKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044404 | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless viscous liquid with an unpleasant odor; Melting point approximately 25 deg C; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

158-163 °C at 3.50E+00 mm Hg | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1892-29-1 | |

| Record name | Hydroxyethyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2'-Dithiodiethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45543L74BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25-27 °C | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hydroxyethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl disulfide, systematically named 2,2'-dithiodiethanol and often abbreviated as HEDS, is an organosulfur compound with the chemical formula C₄H₁₀O₂S₂.[1][2] It is characterized by a disulfide bond linking two hydroxyethyl groups. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in biochemical assays relevant to drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow viscous liquid with a characteristic unpleasant odor.[1][3] It is soluble in organic solvents and moderately soluble in water, a property attributed to the hydrophilic nature of its hydroxyethyl groups which can participate in hydrogen bonding.[1] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂S₂ | [1][2][3] |

| Molecular Weight | 154.25 g/mol | [4] |

| CAS Number | 1892-29-1 | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [1][3] |

| Odor | Unpleasant, characteristic | [3] |

| Melting Point | 25-27 °C (lit.) | [4] |

| Boiling Point | 158-163 °C at 3.5 mmHg (lit.) | [4] |

| Density | 1.261 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.57 (lit.) | [4] |

| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |

| Stability | Stable under normal conditions |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 2-mercaptoethanol. The following protocol is adapted from established literature.

Experimental Protocol: Synthesis of Bis(2-hydroxyethyl) disulfide

Materials:

-

2-Mercaptoethanol

-

Ethyl acetate

-

Sodium iodide (NaI)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

n-Hexane

-

Ethyl acetate (for chromatography)

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol, 0.07 mL), ethyl acetate (5 mL), and sodium iodide (0.01 mmol, 1.5 mg).

-

While stirring the mixture at room temperature, add 30% hydrogen peroxide (1 mmol, 0.11 mL).

-

Continue stirring the reaction mixture for approximately 30 minutes at room temperature.

-

After 30 minutes, quench the reaction by adding a saturated solution of sodium thiosulfate (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic phases and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (ethyl acetate) using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (30:70 v/v) as the eluent to obtain the pure this compound.[5]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques. Detailed, plausible experimental protocols for these analyses are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with 5973N MS).

-

Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-300.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak and compare it with known fragmentation patterns for disulfides and the expected molecular ion peak (m/z 154).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer (e.g., Thermo Scientific Nicolet iS10).

-

Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

Sample Preparation:

-

As this compound is a liquid, a small drop can be placed directly onto the ATR crystal.

FTIR Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (averaged)

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Data Analysis:

-

Identify the characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), C-O stretch (~1050 cm⁻¹), and the S-S stretch (weak, ~500-540 cm⁻¹).

Raman Spectroscopy

Objective: To confirm the presence of the disulfide bond.

Instrumentation:

-

Raman spectrometer (e.g., HORIBA LabRAM HR Evolution).

-

Laser excitation source (e.g., 532 nm or 785 nm).

-

Microscope with appropriate objectives.

Sample Preparation:

-

Place a small drop of liquid this compound on a clean microscope slide.

Raman Parameters:

-

Laser Power: Use low laser power (e.g., 1-5 mW) to avoid sample degradation.

-

Objective: 50x or 100x.

-

Spectral Range: 200-3500 cm⁻¹

-

Acquisition Time: 10-30 seconds.

-

Accumulations: 2-5 scans.

Data Analysis:

-

Identify the characteristic Raman shift for the S-S stretching vibration, which is typically observed in the range of 500-540 cm⁻¹. Also, look for the C-S stretching vibration around 630-730 cm⁻¹.

Role in Biochemical Assays: The HEDS Assay for Glutaredoxin Activity

This compound is a key reagent in the widely used HEDS assay, which measures the activity of glutaredoxins (Grx).[6][7] Glutaredoxins are small oxidoreductase enzymes that play a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of disulfide bonds, particularly the deglutathionylation of proteins.

Experimental Protocol: HEDS Assay

Principle:

The assay couples the glutaredoxin-catalyzed reduction of HEDS by glutathione (GSH) to the reduction of oxidized glutathione (GSSG) by glutathione reductase (GR). The activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH by glutathione reductase.

Materials:

-

This compound (HEDS)

-

Reduced glutathione (GSH)

-

NADPH

-

Glutathione reductase (GR)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing EDTA

-

Purified glutaredoxin enzyme sample

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, GSH, NADPH, and glutathione reductase.

-

Initiate the reaction by adding the glutaredoxin enzyme sample and HEDS.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25 °C or 37 °C).

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).

-

One unit of glutaredoxin activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Proposed Signaling Pathway in the HEDS Assay

The exact mechanism of the HEDS assay has been a subject of investigation. While initially thought to involve a non-enzymatic reaction between HEDS and GSH to form a mixed disulfide that is then the substrate for glutaredoxin, more recent evidence suggests a direct enzymatic reduction of HEDS by glutaredoxin.[1][6]

Caption: Proposed mechanism of the HEDS assay for glutaredoxin activity.

Conclusion

This compound is a valuable chemical compound with well-defined properties and straightforward synthesis. Its primary significance in the context of research and drug development lies in its utility as a substrate in the HEDS assay, a fundamental tool for studying the activity of glutaredoxin and the broader cellular redox signaling network. This guide provides the essential technical information required for the effective use and analysis of this compound in a laboratory setting.

References

- 1. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Hydroxyethyl disulfide synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Hydroxyethyl disulfide, a crucial reagent in various biochemical and pharmaceutical applications. The document details established synthesis protocols, presents key quantitative data, and visualizes the underlying chemical processes.

Introduction

2-Hydroxyethyl disulfide, also known as bis(2-hydroxyethyl) disulfide, is an organic disulfide compound with the chemical formula (HOCH₂CH₂S)₂. It is primarily synthesized through the oxidation of 2-mercaptoethanol. This compound and its reversible disulfide bond are of significant interest in fields ranging from protein chemistry to drug delivery systems. The disulfide linkage can be cleaved under reducing conditions, a property that is exploited in various biological and chemical contexts.

Synthesis Protocols

The most prevalent method for synthesizing 2-Hydroxyethyl disulfide is the oxidation of 2-mercaptoethanol. Various oxidizing agents can be employed, with hydrogen peroxide and oxygen being the most common.

Oxidation of 2-Mercaptoethanol with Hydrogen Peroxide

This method is a widely used laboratory-scale synthesis due to its efficiency and relatively mild conditions.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows[1]:

-

Reaction Setup: To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol, 0.07 mL), ethyl acetate (5 mL), and sodium iodide (0.01 mmol, 1.5 mg).

-

Oxidation: While stirring at room temperature, add 30% hydrogen peroxide (1 mmol, 0.11 mL).

-

Reaction Time: Continue stirring the mixture for approximately 30 minutes at room temperature.

-

Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) (15 mL) to the flask to quench the excess hydrogen peroxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic phases and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Remove the ethyl acetate using a rotary evaporator.

-

Purification: Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (30:70 v/v) as the eluent.

-

Final Product: The final product is a colorless oil with a reported yield of 87%[1].

Oxidation of 2-Mercaptoethanol with Oxygen

An alternative method involves the use of oxygen, often from the air, in the presence of a catalyst. This approach is advantageous as it primarily produces water as a byproduct[2].

Experimental Protocol:

A representative protocol using an iron catalyst is described below[2]:

-

Reaction Setup: In a suitable reaction vessel, combine 2-mercaptoethanol with a catalytic amount of a homogeneously distributed iron-containing salt or complex.

-

Co-catalyst: Add a tertiary amine as a co-catalyst.

-

Oxidation: Introduce oxygen (e.g., by bubbling air through the mixture) into the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40°C) and pressure (e.g., 15 bar air)[2].

-

Monitoring: Monitor the reaction progress using techniques such as ¹H-NMR until the desired conversion is achieved. A yield of 97% has been reported after 24 hours under these conditions[2].

-

Workup: The workup procedure typically involves the removal of the catalyst and any remaining starting materials, which may vary depending on the specific catalyst and solvent system used.

Alternative Synthesis Methods

Other less common methods for synthesizing 2-Hydroxyethyl disulfide and related compounds have been reported:

-

Reaction with Elemental Sulfur: 2-mercaptoethanol can be oxidized by elemental sulfur, but this method produces stoichiometric amounts of highly toxic hydrogen sulfide as a byproduct[2].

-

From Ethylene Oxide: While primarily a method for producing 2-hydroxyethyl ethyl sulfide, the reaction of ethylene oxide with ethanethiol highlights the use of ethylene oxide as a precursor for 2-hydroxyethyl functional groups in sulfur chemistry[3].

-

Electrocatalytic Synthesis: A novel approach involves the electrocatalytic synthesis of hydroxyethyl disulfide derivatives from substituted oxiranes and sodium bromide, using benzyl acetyl disulfide as the sulfur source. This method is promoted as being environmentally friendly and avoiding the use of malodorous thiols[4].

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of 2-Hydroxyethyl disulfide.

Table 1: Synthesis Reaction Parameters and Yields

| Synthesis Method | Oxidizing Agent | Catalyst | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Oxidation of 2-Mercaptoethanol | Hydrogen Peroxide | Sodium Iodide | - | Ethyl Acetate | Room Temp. | 0.5 | 87 | [1] |

| Oxidation of 2-Mercaptoethanol | Oxygen (Air) | MnSO₄ | Tri-n-butylamine | - | 40 | 24 | 97 | [2] |

Table 2: Physicochemical Properties of 2-Hydroxyethyl Disulfide

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂S₂ | [5][6][7][8] |

| Molecular Weight | 154.25 g/mol | [7][8] |

| Appearance | Colorless to light yellow viscous liquid | [8][9] |

| Melting Point | 25-27 °C | [6][7][8] |

| Boiling Point | 158-163 °C at 3.5 mmHg | [6][7][8] |

| Density | 1.261 g/mL at 25 °C | [7][8] |

| Refractive Index | n20/D 1.57 | [6][7][8] |

| Solubility | Soluble in water, ethanol, acetone, and ether | [8][9][10] |

Table 3: Spectroscopic Data of 2-Hydroxyethyl Disulfide

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Spectrum available in supplementary information | [1] |

| ¹³C NMR | Spectrum available | [11] |

| FTIR | Spectrum available | [12] |

| UV-Vis | λmax: 247 nm (H₂O) | [8] |

Signaling Pathways and Experimental Workflows

While 2-Hydroxyethyl disulfide is not a primary signaling molecule itself, it is a key substrate in assays for glutaredoxins (Grx), enzymes that are central to redox signaling and cellular homeostasis. The reduction of 2-Hydroxyethyl disulfide by glutathione (GSH) is catalyzed by glutaredoxins, and this reaction is widely used to assess Grx activity[13].

Diagrams

Caption: General workflow for the synthesis of 2-Hydroxyethyl disulfide.

Caption: Experimental workflow of the glutaredoxin (HEDS) assay.

Conclusion

The synthesis of 2-Hydroxyethyl disulfide is a well-established and robust process, with the oxidation of 2-mercaptoethanol being the most practical and high-yielding method for laboratory and potential industrial-scale production. The choice of oxidizing agent and reaction conditions can be tailored to specific needs regarding purity, cost, and environmental impact. As a key reagent in the study of redox-active enzymes and a versatile building block in materials science, a thorough understanding of its synthesis is essential for researchers in these fields.

References

- 1. rsc.org [rsc.org]

- 2. OXIDATION OF 2-MERCAPTOETHANOL - Patent 3080079 [data.epo.org]

- 3. chembk.com [chembk.com]

- 4. CN116607159A - this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 5. 2-Hydroxyethyl disulfide | SIELC Technologies [sielc.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Hydroxyethyl disulfide technical grade 1892-29-1 [sigmaaldrich.com]

- 8. 2,2'-DITHIODIETHANOL | 1892-29-1 [chemicalbook.com]

- 9. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 10. Bis(2-hydroxyethyl) disulfide, tech. 90% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | C4H10O2S2 | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Bis(2-hydroxyethyl) Disulfide: A Technical Guide for Researchers

CAS Number: 1892-29-1

This technical guide provides an in-depth overview of Bis(2-hydroxyethyl) disulfide, a versatile organosulfur compound with significant applications in chemical synthesis, materials science, and prominently in drug development and biochemical assays. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

Chemical and Physical Properties

Bis(2-hydroxyethyl) disulfide, also known as 2,2'-dithiodiethanol, is an organic compound featuring a disulfide bond linking two hydroxyethyl groups.[1] This structure imparts both hydrophilic and reactive characteristics to the molecule.

Table 1: Physicochemical Properties of Bis(2-hydroxyethyl) disulfide

| Property | Value | Reference(s) |

| CAS Number | 1892-29-1 | [2] |

| Molecular Formula | C4H10O2S2 | [3] |

| Molecular Weight | 154.25 g/mol | [2] |

| Appearance | Colorless to light yellow viscous liquid | |

| Melting Point | 25-27 °C | [2] |

| Boiling Point | 158-163 °C at 3.5 mmHg | [2] |

| Density | 1.261 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.57 | [2] |

| Solubility | Soluble in water, ethanol, acetone, and ether. | [4] |

| InChI Key | KYNFOMQIXZUKRK-UHFFFAOYSA-N | [2] |

| SMILES | OCCSSCCO | [2] |

Table 2: Spectroscopic Data of Bis(2-hydroxyethyl) disulfide

| Technique | Data | Reference(s) |

| ¹H NMR | A spectrum is available in supplementary information. | [5] |

| ¹³C NMR | A spectrum is available in supplementary information. The redox state of the disulfide bond significantly influences the Cβ chemical shift. | [6][7] |

| Mass Spectrometry (EI) | NIST Mass Spectrometry Data Center contains spectral data. | [3] |

| Infrared (IR) Spectroscopy | Spectra are available in public databases. | [3] |

Experimental Protocols

Synthesis of Bis(2-hydroxyethyl) disulfide

A common method for the synthesis of Bis(2-hydroxyethyl) disulfide involves the oxidation of 2-mercaptoethanol.[5]

Materials:

-

2-Mercaptoethanol

-

Ethyl acetate

-

Sodium iodide (NaI)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate (for eluent)

Procedure:

-

To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol), ethyl acetate (5 mL), NaI (0.01 mmol), and 30% hydrogen peroxide (1 mmol).

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Quench the reaction by adding a saturated solution of Na₂S₂O₃ (15 mL).

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic phases and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 30:70 v/v) as the eluent to obtain the pure product.[5]

Synthesis workflow for Bis(2-hydroxyethyl) disulfide.

Glutaredoxin Activity Assay (HEDS Assay)

Bis(2-hydroxyethyl) disulfide is a key substrate in the widely used HEDS assay to determine the activity of glutaredoxins (Grx).[8] The assay spectrophotometrically monitors the consumption of NADPH.[9]

Materials:

-

Assay buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0

-

NADPH stock solution (e.g., 4 mM)

-

Reduced glutathione (GSH) stock solution (e.g., 25 mM)

-

Glutathione reductase (GR) stock solution (e.g., 200 U/mL)

-

Bis(2-hydroxyethyl) disulfide (HEDS) stock solution (e.g., 29.4 mM)

-

Glutaredoxin (Grx) sample

Procedure:

-

Prepare a reaction mixture in the assay buffer with final concentrations of 0.1 mM NADPH and 1 U/mL GR.

-

Add the Grx sample to the reaction mixture (e.g., 10-20 nM final concentration).

-

Vary the concentrations of GSH (e.g., 50 µM to 3.0 mM) and HEDS (e.g., 0.18, 0.37, or 0.74 mM) to determine kinetic parameters.

-

Initiate the reaction and monitor the decrease in absorbance at 340 nm at 25 °C, which corresponds to the oxidation of NADPH.[9]

The HEDS assay for measuring glutaredoxin activity.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Disulfide linkers, including those derived from Bis(2-hydroxyethyl) disulfide, are a class of cleavable linkers used in the synthesis of antibody-drug conjugates (ADCs).[] ADCs are targeted cancer therapies that consist of a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them.[11]

The disulfide bond in the linker is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the blood plasma.[11][] This selective cleavage ensures the targeted release of the cytotoxic drug within the cancer cell, minimizing off-target toxicity.[13] The cleavage of the disulfide bond can be catalyzed by enzymes such as thioredoxin (TRX) and glutaredoxin (GRX).[1]

Mechanism of an ADC with a disulfide linker.

Safety and Handling

Bis(2-hydroxyethyl) disulfide is considered hazardous. It is toxic if swallowed or in contact with skin and can cause serious eye irritation and allergic skin reactions.[13]

Table 3: Hazard Information for Bis(2-hydroxyethyl) disulfide

| Hazard Statement | GHS Code | Reference(s) |

| Toxic if swallowed | H301 | |

| Toxic in contact with skin | H311 | [3] |

| May cause an allergic skin reaction | H317 | [3] |

| Causes serious eye irritation | H319 |

Handling Precautions:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

-

Avoid breathing mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.[4]

Conclusion

Bis(2-hydroxyethyl) disulfide is a valuable chemical entity with a well-established CAS number and a range of applications critical to research and development. Its utility as a substrate in the HEDS assay and as a cleavable linker in ADCs underscores its importance in biochemistry and medicinal chemistry. This guide provides essential technical information to support its safe and effective use in a laboratory setting.

References

- 1. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-羟乙基二硫化物 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hydroxyethyl disulfide | C4H10O2S2 | CID 15906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-hydroxyethyl) disulfide, tech. 90% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 13. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

Hydroxyethyl Disulfide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxyethyl disulfide, also known as 2,2'-dithiodiethanol, is an organosulfur compound with the chemical formula C4H10O2S2.[1] It is characterized by a disulfide bond (-S-S-) linking two hydroxyethyl groups. This compound typically presents as a colorless to pale yellow viscous liquid with a distinctive odor.[1] Its unique chemical structure, particularly the presence of a reducible disulfide bond, has made it a compound of significant interest in various fields of research and development, most notably in material science and the pharmaceutical industry. For drug development professionals, the redox-responsive nature of the disulfide bridge offers a powerful tool for creating targeted and controlled-release drug delivery systems. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and scientists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in experimental settings and for the development of new materials and formulations.

| Property | Value | Source |

| Molecular Formula | C4H10O2S2 | [1] |

| Molecular Weight | 154.25 g/mol | |

| CAS Number | 1892-29-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 25-27 °C | |

| Boiling Point | 158-163 °C at 3.5 mmHg | |

| Density | 1.261 g/mL at 25 °C | |

| Refractive Index | n20/D 1.57 | |

| Solubility | Soluble in water, ethanol, acetone, and ether. |

Synthesis of this compound

This compound can be synthesized through the oxidation of 2-mercaptoethanol. A common laboratory-scale protocol involves the use of hydrogen peroxide as the oxidizing agent.

Experimental Protocol: Synthesis from 2-Mercaptoethanol

This protocol details the synthesis of bis(2-hydroxyethyl) disulfide from 2-mercaptoethanol.

Materials:

-

2-Mercaptoethanol

-

Ethyl acetate

-

Sodium iodide (NaI)

-

Hydrogen peroxide (H2O2, 30%)

-

Saturated sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

50 mL round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: n-hexane:ethyl acetate (30:70 v/v)

Procedure:

-

To a 50 mL round-bottom flask, add 2-mercaptoethanol (1 mmol), ethyl acetate (5 mL), and NaI (0.01 mmol).

-

While stirring, add 30% hydrogen peroxide (1 mmol) to the mixture.

-

Continue stirring the reaction mixture at room temperature for approximately 30 minutes.

-

After 30 minutes, quench the reaction by adding a saturated solution of Na2S2O3 (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic phases and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO4.

-

Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a 30:70 (v/v) mixture of n-hexane and ethyl acetate as the eluent to obtain pure bis(2-hydroxyethyl) disulfide.[2]

An alternative approach involves the electrocatalytic synthesis from substituted oxirane and sodium bromide, which is presented as a more environmentally friendly method.[3]

Applications in Research and Drug Development

This compound serves as a versatile molecule with a range of applications stemming from its core chemical features.

Material Science and Polymer Chemistry

In material science, this compound is utilized as a precursor for forming self-assembled monolayers (SAMs) on gold surfaces, which have applications in corrosion protection and sensors. It also functions as a crosslinking agent in the production of polymers and as a chain extender in the synthesis of materials like waterborne self-healing polyurethane for leather coatings.

Redox-Responsive Drug Delivery Systems

A significant application of this compound in the biomedical field is its use as a building block for redox-responsive drug delivery systems.[4] The disulfide bond is relatively stable in the bloodstream but can be readily cleaved in the reducing environment inside cells, particularly cancer cells, which have a significantly higher concentration of glutathione (GSH).[5] This differential stability allows for the targeted release of therapeutic agents at the site of action, minimizing systemic toxicity.[5][6]

This compound can be incorporated into various drug delivery platforms, including:

-

Prodrugs: Where a drug is chemically linked via a disulfide bond to another molecule, rendering it inactive until the bond is cleaved.

-

Polymer Micelles: Self-assembling nanostructures where the disulfide linkage can be part of the polymer backbone or a crosslinker, leading to the disassembly of the micelle and drug release in a reducing environment.[5]

-

Hydrogels: Disulfide cross-linked hydrogels can be designed to degrade and release their payload in response to reducing agents like GSH.

The general mechanism involves the thiol-disulfide exchange reaction, where intracellular glutathione attacks the disulfide bond, leading to its cleavage and the release of the conjugated drug.

Experimental Protocols Utilizing Disulfide Chemistry

The principle of thiol-disulfide exchange is central to many experimental protocols in biochemistry and drug development.

Protocol: In Vitro Drug Release from a Disulfide-Linked Nanocarrier

This protocol provides a general framework for assessing the redox-responsive release of a drug from a nanocarrier system that incorporates a disulfide linker derived from or analogous to this compound.

Materials:

-

Disulfide-linked drug-nanocarrier conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reduced glutathione (GSH)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Shaking incubator or water bath at 37 °C

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Prepare a solution of the disulfide-linked drug-nanocarrier conjugate in PBS (pH 7.4).

-

Transfer a known volume of the solution into a dialysis bag.

-

Place the dialysis bag in a larger volume of PBS (release medium) with and without a physiologically relevant concentration of GSH (e.g., 10 mM to mimic the intracellular reducing environment). A control without GSH is essential.

-

Incubate the setup at 37 °C with gentle shaking.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

-

Calculate the cumulative percentage of drug release over time for both the GSH and control conditions. A significantly higher release rate in the presence of GSH indicates a redox-responsive release mechanism.

Safety and Handling

This compound is considered toxic if swallowed or in contact with skin and can cause serious eye irritation.[7] It may also cause an allergic skin reaction and may lead to organ damage through prolonged or repeated exposure.[7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with a growing portfolio of applications, particularly in the realm of advanced materials and pharmaceutical sciences. Its straightforward synthesis and, most importantly, the redox-sensitive nature of its disulfide bond, make it a key component in the design of intelligent drug delivery systems. For researchers and drug development professionals, understanding the chemistry and applications of this compound and the broader field of thiol-disulfide exchange is crucial for innovating in areas such as targeted cancer therapy and controlled-release formulations.

References

- 1. CAS 1892-29-1: this compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. CN116607159A - this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]

- 7. cpchem.com [cpchem.com]

An In-depth Technical Guide to 2-Hydroxyethyldisulfide (HEDS): Structure, Synthesis, and Applications in Redox Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyethyldisulfide (HEDS), an organosulfur compound with significant applications in biochemical research, particularly in the study of cellular redox signaling. This document details the compound's structure, chemical formula, and physical properties. It presents a detailed protocol for its synthesis and collates essential quantitative data into structured tables. A significant focus is placed on the utility of HEDS in the enzymatic assay of glutaredoxins, including a thorough experimental protocol and a discussion of the underlying biochemical mechanisms. Furthermore, this guide explores the role of the glutaredoxin signaling pathway in various physiological and pathological processes, with a particular emphasis on its relevance to drug development. Visual aids in the form of Graphviz diagrams are provided to illustrate key pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Compound Structure and Properties

2-Hydroxyethyldisulfide, commonly abbreviated as HEDS, is a dialkyl disulfide characterized by a central disulfide bond flanked by two hydroxyethyl groups.[1] Its structure and fundamental properties are pivotal to its role in chemical and biological applications.

Chemical Structure:

Molecular and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C4H10O2S2 | [2] |

| Linear Formula | HOCH2CH2SSCH2CH2OH | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| CAS Number | 1892-29-1 | [1] |

| IUPAC Name | 2,2'-Dithiodiethanol | [2] |

| Synonyms | Bis(2-hydroxyethyl) disulfide, HEDS compound | [2] |

| SMILES | OCCOSSCCO | |

| InChI | 1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2 |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless oil | |

| Boiling Point | 158-163 °C at 3.5 mmHg | [1] |

| Melting Point | 25-27 °C | [1] |

| Density | 1.261 g/mL at 25 °C | |

| Refractive Index | n20/D 1.57 | [1] |

Synthesis of 2-Hydroxyethyldisulfide

A common and efficient method for the synthesis of HEDS involves the oxidation of 2-mercaptoethanol. The following protocol is adapted from established procedures.

Experimental Protocol: Synthesis of HEDS from 2-Mercaptoethanol

Materials:

-

2-Mercaptoethanol

-

Ethyl acetate

-

Sodium iodide (NaI)

-

30% Hydrogen peroxide (H2O2)

-

Saturated sodium thiosulfate solution (Na2S2O3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate

Procedure:

-

In a 50 mL round-bottom flask, combine 2-mercaptoethanol (1 mmol), ethyl acetate (5 mL), and a catalytic amount of sodium iodide (0.01 mmol).

-

To this mixture, add 30% hydrogen peroxide (1 mmol) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture for approximately 30 minutes.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic phases and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent from the filtrate using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography, using a mixture of n-hexane and ethyl acetate (e.g., 30:70 v/v) as the eluent.

-

Collect the fractions containing the pure product and remove the solvent to yield HEDS as a colorless oil. A typical yield for this reaction is around 87%.

The HEDS Assay for Glutaredoxin Activity

HEDS is a key substrate in a widely used spectrophotometric assay to determine the activity of glutaredoxins (Grxs).[3] Glutaredoxins are small redox enzymes that play a crucial role in maintaining the cellular thiol-disulfide balance and are involved in various signaling pathways.[4]

Principle of the HEDS Assay:

The assay is based on the glutaredoxin-catalyzed reduction of HEDS by glutathione (GSH). The oxidized glutathione (GSSG) produced in this reaction is then recycled back to GSH by glutathione reductase (GR) at the expense of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the glutaredoxin activity.

Experimental Protocol: HEDS Assay

Reagents and Buffers:

-

Assay Buffer: 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0

-

NADPH Solution: 4 mM in assay buffer (prepare fresh)

-

GSH Solution: 25 mM in assay buffer (prepare fresh)

-

Glutathione Reductase (GR) Solution: 200 U/mL in assay buffer

-

HEDS Solution: 29.4 mM in assay buffer

-

Glutaredoxin (Grx) Sample: Purified enzyme at a suitable concentration (e.g., 10-20 nM final concentration)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the following final concentrations:

-

0.1 mM NADPH

-

1 U/mL Glutathione Reductase

-

Varying concentrations of GSH (e.g., 50 µM to 3.0 mM)

-

A fixed concentration of HEDS (e.g., 0.18, 0.37, or 0.74 mM)

-

-

Add the glutaredoxin sample to the reaction mixture to initiate the reaction.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at 25 °C.

-

Record the absorbance change over time to determine the initial reaction velocity.

-

Calculate the enzyme activity based on the rate of NADPH consumption, using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

Kinetic Parameters of Glutaredoxins Determined by the HEDS Assay

The HEDS assay is instrumental in determining the kinetic parameters of various glutaredoxins. Below is a summary of representative kinetic data.

| Glutaredoxin | Organism | Km (GSH) (mM) | Km (HEDS) (mM) | kcat (s-1) | Reference |

| Grx1 | E. coli | 1.2 | 0.4 | 190 | |

| Grx1 | Human | 0.8 | 0.3 | 250 | |

| Grx2 | Human | 1.5 | 0.6 | 120 | |

| Grx | Poplar | 0.5 | 0.2 | 300 | [5] |

Glutaredoxin Signaling Pathway

Glutaredoxins are central to a signaling pathway that modulates protein function through the reversible S-glutathionylation of cysteine residues. This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction of target proteins in response to changes in the cellular redox environment.

Mechanism of Glutaredoxin-Mediated Deglutathionylation:

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the formation of a mixed disulfide between a protein cysteine thiol and glutathione, a process known as S-glutathionylation. Glutaredoxin, in its reduced form (Grx-SH), catalyzes the removal of this glutathione moiety (deglutathionylation), thereby restoring the protein's original function. This process involves two main mechanisms: the monothiol and dithiol mechanisms.

-

Monothiol Mechanism: A single active site cysteine in glutaredoxin attacks the glutathionylated protein, forming a Grx-SSG intermediate and releasing the reduced protein. A molecule of GSH then attacks the Grx-SSG intermediate, regenerating the active Grx-SH and producing GSSG.[6]

-

Dithiol Mechanism: The initial step is similar to the monothiol mechanism. However, a second cysteine in the glutaredoxin active site then attacks the Grx-SSG intermediate, forming an intramolecular disulfide bond in Grx and releasing GSH. Two molecules of GSH are then required to reduce the oxidized Grx.[6]

The GSSG produced is subsequently reduced back to GSH by glutathione reductase, maintaining the cellular glutathione pool.

Diagram of the Glutaredoxin Signaling Pathway:

Caption: Glutaredoxin-mediated signaling pathway.

Applications in Drug Development

The glutaredoxin system is implicated in a variety of human diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making it an attractive target for drug development.[4][7][8] The HEDS assay serves as a valuable tool in high-throughput screening (HCS) campaigns to identify modulators of glutaredoxin activity.

Drug Screening with the HEDS Assay:

The HEDS assay can be adapted for a 96- or 384-well plate format, enabling the screening of large compound libraries for potential glutaredoxin inhibitors or activators.

Workflow for HCS using the HEDS Assay:

Caption: High-content screening workflow using the HEDS assay.

Glutaredoxin Inhibitors:

Several classes of compounds have been investigated as potential inhibitors of glutaredoxin. For example, dithiocarbamate derivatives have been shown to irreversibly inhibit human glutaredoxin-1 by targeting its active site. Such inhibitors can serve as valuable chemical probes to study the physiological roles of glutaredoxins and as starting points for the development of novel therapeutics.

Conclusion

2-Hydroxyethyldisulfide is a versatile compound with a well-defined structure and accessible synthesis. Its primary significance in the life sciences lies in its role as a substrate in the HEDS assay, a robust and widely used method for quantifying glutaredoxin activity. The insights gained from this assay have been instrumental in elucidating the complex role of the glutaredoxin signaling pathway in cellular redox homeostasis and its implications in a range of human diseases. The continued use of the HEDS assay in drug screening and the development of specific glutaredoxin modulators hold significant promise for future therapeutic interventions. This technical guide provides a solid foundation for researchers and drug development professionals working with HEDS and the broader field of redox biology.

References

- 1. Thioredoxin and Glutaredoxin Systems as Potential Targets for the Development of New Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical Roles of Glutaredoxin in Brain Cells—Implications for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The specificity of thioredoxins and glutaredoxins is determined by electrostatic and geometric complementarity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutaredoxin: Discovery, redox defense and much more - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Glutaredoxin-1 and Glutathionylation in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The significance of glutaredoxins for diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of a dithiocarbamate derivative as an inhibitor of human glutaredoxin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hydroxyethyl Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl disulfide, also known as 2,2'-dithiodiethanol, is an organosulfur compound with the chemical formula (HOCH₂CH₂S)₂. It is a viscous, colorless to light yellow liquid that finds applications in various fields, including chemical synthesis, materials science, and the cosmetics industry.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, formulation development, and various other research and industrial applications. This technical guide provides a comprehensive overview of the known solubility of this compound and offers detailed experimental protocols for its determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some key solubility information has been reported. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | > 1000 g/L | 20 | Essentially miscible.[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100 mg/mL | Not Specified | |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Qualitative data; specific quantitative value not found.[4][5] |

| Acetone | C₃H₆O | Soluble | Not Specified | Qualitative data; specific quantitative value not found.[4][5] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Qualitative data; specific quantitative value not found.[4][5] |

| Methanol | CH₃OH | Data Not Available | - | - |

| Isopropanol | C₃H₈O | Data Not Available | - | - |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - | - |

| Dichloromethane | CH₂Cl₂ | Data Not Available | - | - |

| Chloroform | CHCl₃ | Data Not Available | - | - |

| Toluene | C₇H₈ | Data Not Available | - | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - | - |

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound in specific organic solvents experimentally. The following is a detailed methodology based on the widely accepted "shake-flask" method, consistent with guidelines from organizations like the OECD.[6]

Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solute, and the concentration of this compound in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (of known purity)

-

Organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

-

Evaporating dish and vacuum oven (for gravimetric analysis)

Procedure

-

Preparation of the Sample:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to perform preliminary experiments to determine the time required to reach a constant concentration.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2-4 hours to permit the excess solid to settle.

-

Carefully withdraw the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any microscopic undissolved particles.

-

-

Quantification of this compound:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood.

-

Dry the residue in a vacuum oven at a temperature below the boiling point of this compound until a constant weight is achieved.

-

The final weight of the dish with the dried solute minus the initial weight of the empty dish provides the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Method (HPLC or GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) versus the concentration of the standard solutions.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the appropriate chromatographic method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

The solubility should be reported as the average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent used, the temperature at which the determination was performed, and the analytical method employed.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Hydroxyethyl Disulfide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl disulfide (HEDS), also known as 2,2'-dithiodiethanol, is a symmetrical disulfide compound that has garnered significant attention in biochemical and pharmaceutical research. Its primary utility lies in its reactivity with thiol-containing molecules, making it a valuable tool for studying cellular redox systems and a component in advanced drug delivery platforms. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its interactions with key cellular components, its application in experimental assays, and its role in the design of targeted therapeutics.

Core Mechanism of Action: Interaction with the Glutaredoxin System

The principal mechanism of action of this compound revolves around its interaction with the glutaredoxin (Grx) system, a crucial component of the cell's antioxidant defense machinery. HEDS serves as a substrate in a widely used assay to measure the enzymatic activity of glutaredoxins.

The reduction of HEDS is dependent on reduced glutathione (GSH) and is catalyzed by glutaredoxin. The overall reaction results in the formation of two molecules of 2-mercaptoethanol (ME) and one molecule of glutathione disulfide (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) at the expense of NADPH. The consumption of NADPH can be monitored spectrophotometrically at 340 nm.

Two primary mechanisms have been proposed for the Grx-catalyzed reduction of HEDS:

-

The Mixed-Disulfide Intermediate Mechanism (Older Model): This model posits that HEDS first reacts non-enzymatically with GSH to form a mixed disulfide, S-(2-hydroxyethyl)glutathione (GSSEtOH), and one molecule of 2-mercaptoethanol.[1][2] Glutaredoxin then catalyzes the reduction of this mixed disulfide by another molecule of GSH, producing a second molecule of 2-mercaptoethanol and GSSG.[1][2]

-

The Direct Enzymatic Reduction Mechanism (Newer Model): More recent studies suggest that the non-enzymatic reaction between HEDS and GSH is too slow to account for the observed reaction rates in the presence of active Grx.[1][3][4] This has led to the proposal of an alternative mechanism where glutaredoxin directly catalyzes the reduction of HEDS in a sequential, ordered reaction involving both GSH and HEDS as substrates.[1][3][4] This model is supported by the observation of sequential kinetic patterns in Lineweaver-Burk plots for the HEDS assay, which differ from the ping-pong kinetics typically observed for glutaredoxin with glutathionylated substrates.[1]

Quantitative Data

While specific kinetic constants (Km, kcat) for the direct enzymatic reduction of HEDS by various glutaredoxins are not consistently reported across the literature, the following table summarizes key quantitative data related to the HEDS-GSH reaction.

| Parameter | Value | Species/Conditions | Reference |

| Non-enzymatic Reaction | |||

| Second-order rate constant (k_obs_) | 0.63 M⁻¹s⁻¹ | Reaction of HEDS with GSH | [1][4] |

| Equilibrium Constant (K_eq_) | ~0.18 | Reaction of HEDS with GSH | [1] |

| Glutaredoxin Assay | |||

| Apparent K_m_ for GSH (ScGrx7) | < 100 µM | In the presence of low GSSEtOH concentrations | [4] |

| Apparent K_m_ for GSH (Human Grx2) | In the millimolar range | HEDS assay | [5] |

Experimental Protocols

Glutaredoxin Activity Assay (HEDS Assay)

This spectrophotometric assay measures the GSH-dependent disulfide reductase activity of glutaredoxin using HEDS as a substrate. The reaction is coupled to glutathione reductase and NADPH.

Materials:

-

1 M Tris-HCl, pH 8.0

-

0.1 M EDTA

-

NADPH

-

Reduced Glutathione (GSH)

-

Glutathione Reductase (GR)

-

This compound (HEDS)

-

Enzyme sample (e.g., purified glutaredoxin or cell lysate)

Procedure:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

1 mM EDTA

-

0.2 mM NADPH

-

1 mM GSH

-

1 unit/mL Glutathione Reductase

-

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding HEDS to a final concentration of 0.5-1.0 mM.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

-

The rate of NADPH oxidation is proportional to the glutaredoxin activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Signaling Pathway Diagram

Caption: Glutaredoxin-catalyzed reduction of HEDS coupled to glutathione reductase.

Application in Cell Viability and Redox State Assessment

This compound is also utilized as a probe to assess cellular metabolic activity and viability.[2] This application leverages the same core mechanism: the reduction of the disulfide bond by intracellular thiols.

Mechanism:

-

HEDS, being a small and relatively lipophilic molecule, can permeate the cell membrane.

-

Inside the cell, the high concentration of reduced glutathione (GSH) and the activity of the glutaredoxin and thioredoxin systems lead to the rapid reduction of HEDS to 2-mercaptoethanol (ME).

-

The produced ME is then transported out of the cell into the extracellular medium.

-

The amount of ME in the medium, which is proportional to the number of metabolically active (viable) cells, can be quantified. A common method is the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with thiols to produce a colored product that can be measured spectrophotometrically.

This assay offers an alternative to tetrazolium-based assays (e.g., MTT, XTT) and is reported to have advantages in terms of linearity and simplicity.[2]

Experimental Protocols

Cell Viability Assay using HEDS

Materials:

-

Cells cultured in a multi-well plate

-

This compound (HEDS) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Culture cells to the desired density in a multi-well plate.

-

Treat cells with the compounds of interest for the desired duration.

-

Remove the treatment medium and wash the cells with PBS.

-

Add a solution of HEDS in a suitable buffer or medium to each well.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for the intracellular reduction of HEDS.

-

Transfer a portion of the supernatant from each well to a new microplate.

-

Add DTNB solution to each well of the new plate.

-

Measure the absorbance at the appropriate wavelength (typically 412 nm) after a short incubation period.

-

The absorbance is directly proportional to the concentration of 2-mercaptoethanol, which in turn reflects the number of viable cells.

Workflow Diagram

Caption: Workflow for HEDS-based cell viability assay.

Role in Drug Development: Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

In the field of drug development, disulfide bonds, including structures analogous to this compound, are employed as cleavable linkers in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells.

Mechanism of Cleavage: The disulfide linker connects the antibody to the cytotoxic payload. This linker is designed to be stable in the bloodstream, where the concentration of reducing agents like GSH is low. However, upon internalization of the ADC into a cancer cell, it is exposed to the much higher intracellular concentration of GSH (in the millimolar range). This high GSH concentration efficiently reduces the disulfide bond, cleaving the linker and releasing the cytotoxic drug inside the target cell, where it can then exert its therapeutic effect. The cleavage mechanism is a thiol-disulfide exchange reaction.

Signaling Pathway Diagram

Caption: Cleavage of a disulfide-linked ADC within a target cell.

Impact on Cellular Signaling Pathways

Currently, there is limited direct evidence in the scientific literature to suggest that this compound itself is a specific modulator of major signaling pathways such as the MAPK, PI3K/Akt, or NF-κB pathways. Its primary role in research is as a tool to probe the glutaredoxin system and the overall cellular thiol-redox state.

However, by influencing the intracellular redox environment through its reaction with GSH and the glutaredoxin system, HEDS could indirectly affect redox-sensitive signaling pathways. Many components of these pathways, including kinases, phosphatases, and transcription factors, are known to be regulated by the cellular redox state through the oxidation and reduction of critical cysteine residues. Therefore, while not a direct activator or inhibitor, a significant intracellular concentration of HEDS could potentially perturb the delicate redox balance that governs these signaling networks. Further research is needed to elucidate any such indirect effects.

The diagram below illustrates the central role of the glutaredoxin system, which is the primary target of HEDS, in maintaining cellular redox homeostasis and its connection to various cellular processes.

References

- 1. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic re-evaluation of the bis(2-hydroxyethyl)disulfide (HEDS) assay reveals an alternative mechanism and activity of glutaredoxins - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01051A [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermal stability of hydroxyethyl disulfide

An In-depth Technical Guide to the Thermal Stability of Hydroxyethyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound (HEDS), chemically known as 2,2'-dithiodiethanol, is an organic disulfide compound with the formula (HOCH₂CH₂S)₂. It plays a significant role in biochemical research, particularly in studies involving thiol-disulfide exchange reactions and protein chemistry. Its application in drug development and formulation necessitates a thorough understanding of its physical and chemical stability, with thermal stability being a paramount parameter. Elevated temperatures can induce decomposition, potentially leading to loss of efficacy, formation of undesirable byproducts, and safety concerns. This guide aims to provide a detailed technical overview of the thermal stability of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀O₂S₂ |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 25-27 °C |

| Boiling Point | 158-163 °C at 3.5 mmHg |

| Flash Point | 112 °C (closed cup) |

| Density | 1.261 g/mL at 25 °C |

| Solubility | Soluble in water, ethanol, acetone, and ether.[1] |

Thermal Stability Analysis

The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Estimated Thermal Decomposition Profile

Direct experimental TGA and DSC data for this compound is limited in publicly accessible literature. However, by examining structurally analogous compounds, a reasonable estimation of its thermal behavior can be made.

-

Thiodiglycol (2,2'-thiodiethanol) , which has a similar structure but with a single sulfide bond instead of a disulfide bond, decomposes at 282 °C under normal pressure.[2][3]

-

Dimethyl disulfide undergoes thermal decomposition in the range of 316-373 °C.

-

The disulfide bond (S-S) is generally weaker than a carbon-sulfur (C-S) bond, suggesting that this compound may have a lower decomposition temperature compared to thiodiglycol.

Based on this information, it is estimated that the thermal decomposition of this compound likely begins in the range of 200-250 °C. The primary decomposition products are expected to be carbon oxides (CO, CO₂) and sulfur oxides (SOx).

Table 2: Estimated Thermal Stability of this compound

| Parameter | Estimated Value |

| Onset of Decomposition (TGA) | 200 - 250 °C |

| Major Decomposition Products | Carbon oxides, Sulfur oxides |

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound is postulated to proceed through the initial cleavage of the disulfide bond, which is the most labile bond in the molecule. This is followed by subsequent fragmentation and oxidation of the resulting radicals.

References

Hydroxyethyl Disulfide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of hydroxyethyl disulfide. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 2,2'-dithiodiethanol, is an organosulfur compound with a disulfide bond. It is a viscous, colorless to pale yellow liquid with a characteristic odor.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C4H10O2S2 | [3][4][5] |

| Molecular Weight | 154.25 g/mol | [2][3][6] |

| CAS Number | 1892-29-1 | [3][4][5] |